Cas no 2137879-40-2 (tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate)

Tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate is a specialized organic compound with notable structural features. This compound exhibits a high degree of structural stability and is well-suited for various synthetic applications due to its unique thiazole and azepine ring systems. Its specific functional groups provide versatile reactivity, making it an attractive building block for the synthesis of complex organic molecules.
tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate structure
2137879-40-2 structure
商品名:tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate
CAS番号:2137879-40-2
MF:C12H19N3O2S
メガワット:269.363161325455
CID:6567714
PubChem ID:165489061

tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate
    • 2137879-40-2
    • AKOS040811799
    • EN300-1165267
    • tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
    • インチ: 1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-8-9(7-15)18-10(13)14-8/h4-7H2,1-3H3,(H2,13,14)
    • InChIKey: WYLSTEDECFYPRS-UHFFFAOYSA-N
    • ほほえんだ: S1C(N)=NC2=C1CN(C(=O)OC(C)(C)C)CCC2

計算された属性

  • せいみつぶんしりょう: 269.11979803g/mol
  • どういたいしつりょう: 269.11979803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1165267-0.1g
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
0.1g
$2050.0 2023-07-10
Enamine
EN300-1165267-5.0g
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
5.0g
$6757.0 2023-07-10
Enamine
EN300-1165267-10.0g
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
10.0g
$10018.0 2023-07-10
Enamine
EN300-1165267-2500mg
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
2500mg
$4566.0 2023-10-03
Enamine
EN300-1165267-1.0g
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
1.0g
$2330.0 2023-07-10
Enamine
EN300-1165267-5000mg
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
5000mg
$6757.0 2023-10-03
Enamine
EN300-1165267-100mg
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
100mg
$2050.0 2023-10-03
Enamine
EN300-1165267-2.5g
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
2.5g
$4566.0 2023-07-10
Enamine
EN300-1165267-0.5g
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
0.5g
$2236.0 2023-07-10
Enamine
EN300-1165267-250mg
tert-butyl 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate
2137879-40-2
250mg
$2143.0 2023-10-03

tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylate 関連文献

tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepine-5-carboxylateに関する追加情報

Introduction to Tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo[5,4-c]azepine-5-carboxylate (CAS No. 2137879-40-2)

Tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo[5,4-c]azepine-5-carboxylate, identified by its CAS number 2137879-40-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazoloazepine class, a structural motif known for its broad spectrum of biological activities. The presence of a tert-butyl group and an amino substituent at the 2-position of the thiazoloazepine core enhances its potential as a pharmacophore in drug design.

The structural framework of tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo[5,4-c]azepine-5-carboxylate incorporates a fused thiazole and azepine ring system, which is a common feature in many bioactive molecules. The thiazole ring contributes to the compound's stability and reactivity due to the presence of sulfur and nitrogen atoms, while the azepine ring provides a rigid bicyclic scaffold that can interact with biological targets. The carboxylate group at the 5-position offers opportunities for further derivatization and binding interactions with proteins or enzymes.

In recent years, there has been growing interest in thiazoloazepine derivatives as potential therapeutic agents. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that certain thiazoloazepines can inhibit the activity of kinases and other enzymes involved in cancer cell proliferation. The tert-butyl group in tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo[5,4-c]azepine-5-carboxylate may enhance its solubility and metabolic stability, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify how tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo[5,4-c]azepine-5-carboxylate interacts with biological targets. This approach has been instrumental in developing novel therapeutics targeting diseases such as cancer and neurodegenerative disorders. The amino group at the 2-position can form hydrogen bonds with polar residues in proteins, while the carboxylate group can engage in salt bridge interactions or coordinate with metal ions.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like tert-butyl 2-amino-4H,5H,6H,7H,8H-1,3thiazolo[5,4-c]azepine-5-carboxylate. Techniques such as multi-component reactions and transition metal-catalyzed couplings have streamlined the synthesis process and allowed for rapid exploration of structural diversity. These methods have not only facilitated the production of this compound but also provided insights into its reactivity and functionalization possibilities.

The pharmacological evaluation of tert-butyl 2-amino-4H,5 H,6 H,7 H,8 H -1,3thiazolo [5,4 - c ] azepine - 5 - carboxylate has revealed several interesting properties. In vitro studies have shown that it can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally,it has demonstrated inhibitory effects on certain kinases involved in cell signaling cascades relevant to cancer progression. These findings underscore its potential as a lead compound for further drug development efforts.

The chemical properties of tert-butyl 2-amino - 4 H , 5 H , 6 H , 7 H , 8 H -1 , 3 thiazolo [5 , 4 - c ] azepine - 5 - carboxylate make it an attractive candidate for medicinal chemistry applications。 Its stability under various conditions, coupled with its ability to undergo selective modifications, allows for the creation of libraries of derivatives with tailored biological activities。 For example, replacing the tert-butyl group with other alkyl or aryl substituents could alter its pharmacokinetic profile or target specificity without significantly compromising its core structure。

The synthesis of this compound also highlights the importance of stereochemistry in drug design。 The precise arrangement of atoms in tert-butyl 2-amino - 4 H , 5 H , 6 H , 7 H , 8 H -1 , 3 thiazolo [5 , 4 - c ] azepine - 5 - carboxylate can influence its interactions with biological targets。 Advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional structure, providing valuable insights into its conformational preferences and binding modes。

In conclusion, tert-butyl 2-amino - 4 H , 5 H , 6 H , 7 H , 8 H -1 ,3 thiazolo [5 ,4 - c ] azepine -carboxy l ate (CAS No.2137879—40—2) represents a promising therapeutic agent with diverse biological activities。 Its unique structural features, combined with recent advances in synthetic chemistry and computational biology, make it an excellent candidate for further research。 As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in developing novel treatments for human diseases。

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